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Compound of Interest

4-Butoxy-4-oxo-3-phenylbutanoic
Compound Name: d
aci

Cat. No.: B121062

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive approach to the structure elucidation of the
novel compound, 4-Butoxy-4-oxo-3-phenylbutanoic acid. Due to the limited availability of
published data on this specific molecule, this document provides a predictive analysis of its
spectroscopic characteristics based on analogous compounds. It details the standard
experimental protocols for nuclear magnetic resonance (NMR) spectroscopy, infrared (IR)
spectroscopy, and mass spectrometry (MS), which are pivotal for confirming the molecular
structure. Furthermore, this guide presents a logical workflow for the elucidation process and a
hypothetical signaling pathway to illustrate the potential biological relevance of such a
molecule. All quantitative data are summarized in clear, tabular formats, and logical
relationships are visualized using Graphviz diagrams.

Predicted Molecular Structure and Properties

Based on its IUPAC name, the predicted structure of 4-Butoxy-4-oxo-3-phenylbutanoic acid
is presented below. This structure contains a butoxy group, a carboxylic acid, a phenyl ring,
and a chiral center at the third carbon position.

Chemical Structure:
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Property Predicted Value
Molecular Formula C14H1804
Molecular Weight 250.29 g/mol
Chiral Centers 1 (at C3)

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 4-Butoxy-4-oxo-3-

phenylbutanoic acid, inferred from data for structurally similar compounds such as 4-oxo-4-

phenylbutanoic acid and various phenylbutanoic acid esters.

Predicted *H NMR Data

Chemical Shift ()

Multiplicity Integration Assignment

ppm

~10-12 Singlet (broad) 1H -COOH

~7.2-74 Multiplet 5H Aromatic protons
(CeHs)

~4.1 Triplet 2H -O-CH2-CH2-CH2-CHs

~3.8 Triplet 1H -CH(CsHs)-

~2.8 Doublet of doublets 2H -CH2-COOH

~1.6 Multiplet 2H -O-CH2-CH2-CH2-CHs

~1.4 Multiplet 2H -O-CH2-CH2-CH2-CHs

~0.9 Triplet 3H -O-CH2-CH2-CH2-CHs

Predicted **C NMR Data
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Chemical Shift (8) ppm Assignment

~175 -COOH

~172 -COO-

~140 Quaternary aromatic carbon
~129 Aromatic CH

~128 Aromatic CH

~127 Aromatic CH

~65 -O-CHa-

~45 -CH(CéHs)-

~38 -CH2-COOH

~30 -O-CH2-CHa2-

~19 -O-CH2-CH2-CHza-
~13 -O-CH2-CH2-CH2-CHs

Predicted IR Spectroscopy Data
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Wavenumber (cm~?) Intensity Assignment
2500-3300 Broad O-H stretch (Carboxylic acid)
3030 Medium Aromatic C-H stretch
2960, 2870 Medium Aliphatic C-H stretch
1735 Strong C=0 stretch (Ester)
1710 Strong C=0 stretch (Carboxylic acid)
1600, 1495, 1450 Medium-Weak Aromatic C=C stretch

C-O stretch (Ester and
1250-1300 Strong ) )

Carboxylic acid)

Aromatic C-H bend
700-750, 690-710 Strong

(monosubstituted)

Predicted Mass Spectrometry Data

miz Interpretation

250 [M]* (Molecular ion)

205 [M - COOHJ*

193 [M - CaHsO]*

177 [M - OCaHs]*

149 [CeHsCHCOOH]*

105 [CeHsCOJ*

91 [C7H7]* (Tropylium ion)

77 [CeHs]*

57 [CaHo]*
Experimental Protocols
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Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.
Methodology:

o Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of
a deuterated solvent (e.g., CDCls, DMSO-de) in a 5 mm NMR tube.

e H NMR Spectroscopy:
o Acquire a proton NMR spectrum using a 400 MHz or higher field spectrometer.

o Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16
ppm.

o Process the data by applying a Fourier transform, phasing, and baseline correction.
o Integrate the signals and determine the chemical shifts and coupling constants.

e 13C NMR Spectroscopy:
o Acquire a carbon-13 NMR spectrum.

o Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of
200-250 ppm.

o Employ proton decoupling to simplify the spectrum to single lines for each unique carbon.
e 2D NMR (COSY, HSQC):
o Perform Correlation Spectroscopy (COSY) to establish proton-proton couplings.

o Perform Heteronuclear Single Quantum Coherence (HSQC) spectroscopy to determine
direct carbon-hydrogen correlations.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.
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Methodology:
e Sample Preparation:
o Liquid Sample: Place a drop of the neat liquid between two KBr or NaCl plates.

o Solid Sample: Prepare a KBr pellet by grinding 1-2 mg of the solid sample with ~100 mg of
dry KBr powder and pressing it into a thin, transparent disk. Alternatively, use an
Attenuated Total Reflectance (ATR) accessory.

o Data Acquisition:
o Record the IR spectrum over the range of 4000-400 cm™1.

o Acquire a background spectrum of the empty sample holder first, which is then
automatically subtracted from the sample spectrum.

o Data Analysis:

o Identify the characteristic absorption bands corresponding to the functional groups (e.g.,
O-H, C=0, C-0, aromatic C=C).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:

o Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via
direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography
(LC-MS).

« lonization: Utilize an appropriate ionization technique, such as Electron lonization (EI) for
fragmentation information or Electrospray lonization (ESI) for a softer ionization that primarily
yields the molecular ion.

e Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass
analyzer (e.g., quadrupole, time-of-flight).
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o Data Analysis:
o Identify the molecular ion peak to confirm the molecular weight.

o Analyze the fragmentation pattern to deduce the structure of different parts of the
molecule.

Visualizations
Logical Workflow for Structure Elucidation

Caption: A logical workflow for the structure elucidation of a novel compound.

Hypothetical Signaling Pathway

Caption: A hypothetical signaling pathway initiated by the target compound.

Conclusion

The structural elucidation of 4-Butoxy-4-oxo-3-phenylbutanoic acid requires a systematic
application of modern spectroscopic techniques. This guide provides a foundational framework
for this process, from predicting spectral data to outlining detailed experimental protocols. The
combined analysis of NMR, IR, and MS data will be crucial in unequivocally confirming the
proposed structure. The methodologies and workflows presented herein are designed to guide
researchers in the comprehensive characterization of this and other novel chemical entities.

 To cite this document: BenchChem. [Structure Elucidation of 4-Butoxy-4-0xo-3-
phenylbutanoic acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://lwww.benchchem.com/product/b121062#structure-elucidation-of-4-butoxy-4-o0xo-3-
phenylbutanoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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